

4-Hydroxy-4'-iodobiphenyl: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Hydroxy-4'-iodobiphenyl

Cat. No.: B1226069

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **4-Hydroxy-4'-iodobiphenyl** is a bifunctional organic compound that has emerged as a crucial building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a hydroxyl group amenable to etherification and esterification, and a reactive iodine atom ideal for carbon-carbon bond formation, makes it a valuable precursor in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This guide provides a comprehensive overview of its properties, key synthetic applications, detailed experimental protocols, and its role in the development of bioactive compounds.

Physicochemical Properties and Spectroscopic Data

4-Hydroxy-4'-iodobiphenyl, with the CAS number 29558-78-9, is a white to pale cream crystalline solid.^[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic iodinated aryl ring, dictates its reactivity and utility in organic synthesis.^[2] The carbon-iodine bond is notably weaker than other carbon-halogen bonds, rendering it more susceptible to oxidative addition in cross-coupling reactions.^[2]

Table 1: Physicochemical Properties of **4-Hydroxy-4'-iodobiphenyl**

Property	Value	Reference(s)
CAS Number	29558-78-9	[2]
Molecular Formula	C ₁₂ H ₉ IO	[2]
Molecular Weight	296.11 g/mol	[3]
Appearance	White to pale cream crystals or powder	[1]
Melting Point	196-203 °C	[4]
IUPAC Name	4'-Iodo-[1,1'-biphenyl]-4-ol	[4]
Synonyms	4-(4-Iodophenyl)phenol, 4'-Iodobiphenyl-4-ol	[2] [3]

Spectroscopic Data: While specific spectra are not provided here, identification is typically confirmed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[\[1\]](#)

Key Synthetic Reactions and Applications

The dual functionality of **4-hydroxy-4'-iodobiphenyl** allows for a diverse range of chemical transformations, making it a staple in the synthetic chemist's toolbox. Its primary applications lie in palladium-catalyzed cross-coupling reactions and as a precursor for liquid crystals and pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes **4-hydroxy-4'-iodobiphenyl** an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and aryl-alkynyl structures.

- Suzuki-Miyaura Coupling:** This reaction is one of the most powerful methods for forming C-C bonds between aryl halides and organoboron compounds. **4-Hydroxy-4'-iodobiphenyl** can be coupled with a variety of arylboronic acids to generate more complex polyphenyl structures, which are common motifs in pharmaceuticals and liquid crystals.[\[2\]](#)

- Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. The reaction of **4-hydroxy-4'-iodobiphenyl** with various alkynes provides a straightforward route to substituted alkynylbiphenyls, which are valuable intermediates in materials science and medicinal chemistry.[2][5]
- Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene. Utilizing **4-hydroxy-4'-iodobiphenyl** in Heck reactions allows for the synthesis of stilbene derivatives and other vinylated biphenyls.[2][6]

Etherification and Esterification Reactions

The hydroxyl group of **4-hydroxy-4'-iodobiphenyl** can be readily functionalized through etherification or esterification reactions. The Williamson ether synthesis, for example, allows for the introduction of various alkyl or aryl groups, leading to the synthesis of liquid crystal precursors and other functional materials.[7][8]

Table 2: Summary of Key Reactions with **4-Hydroxy-4'-iodobiphenyl** (Analogous Reactions)

Reaction Type	Coupling Partner	Catalyst/Reagents	Solvent	Temperature (°C)	Yield (%)	References
Suzuki-Miyaura Coupling	Phenylboronic acid	Pd/C, K ₂ CO ₃	DMF	Reflux	41-92	[9]
Sonogashira Coupling	Phenylacetylene	Pd(PPh ₃) ₄ , Cul, Et ₃ N	Not specified	Not specified	94-98	[10]
Heck Reaction	Styrene	Pd(OAc) ₂ , PPh ₃ , Et ₃ N	DMF	100	High	[11]
Williamson Ether Synthesis	Methyl Iodide	NaOH, Tetrabutylammonium bromide	Dichloromethane	Reflux	Not specified	[12]

Note: The yields reported are for analogous reactions with similar substrates and may vary for **4-Hydroxy-4'-iodobiphenyl**.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methods for the key reactions involving **4-hydroxy-4'-iodobiphenyl** and its analogues. Researchers should optimize these conditions for their specific substrates and scale.

Suzuki-Miyaura Coupling of 4-Hydroxy-4'-iodobiphenyl with an Arylboronic Acid

Materials:

- **4-Hydroxy-4'-iodobiphenyl**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , 2 equivalents)
- Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

- To a flame-dried round-bottom flask, add **4-hydroxy-4'-iodobiphenyl**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the palladium catalyst to the flask under a positive flow of the inert gas.
- Add the degassed solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Williamson Ether Synthesis with 4-Hydroxy-4'-iodobiphenyl

Materials:

- **4-Hydroxy-4'-iodobiphenyl**
- Alkyl halide (e.g., methyl iodide, 1.1 equivalents)
- Base (e.g., NaH or K₂CO₃, 1.2-2 equivalents)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- To a flame-dried flask under an inert atmosphere, add **4-hydroxy-4'-iodobiphenyl** and the anhydrous solvent.
- Cool the mixture to 0 °C and add the base portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction by the slow addition of water.

- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.[\[13\]](#)

Application in Drug Development: The Synthesis of Telmisartan

4-Hydroxy-4'-iodobiphenyl serves as a potential precursor for the synthesis of various pharmaceuticals. A notable example of a drug containing a biphenyl moiety is Telmisartan, an angiotensin II receptor blocker (ARB) used to treat high blood pressure.[\[14\]](#) While various synthetic routes to Telmisartan exist, many rely on the formation of a key biphenyl intermediate.[\[5\]](#) The general strategy often involves the Suzuki coupling of a functionalized phenylboronic acid with a substituted bromobenzene derivative to construct the central biphenyl core.[\[5\]\[15\]](#) **4-Hydroxy-4'-iodobiphenyl** represents a readily available starting material that could be elaborated into such key intermediates.

Telmisartan functions by blocking the angiotensin II receptor type 1 (AT₁), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[\[12\]\[16\]](#) This leads to vasodilation and a reduction in blood pressure.

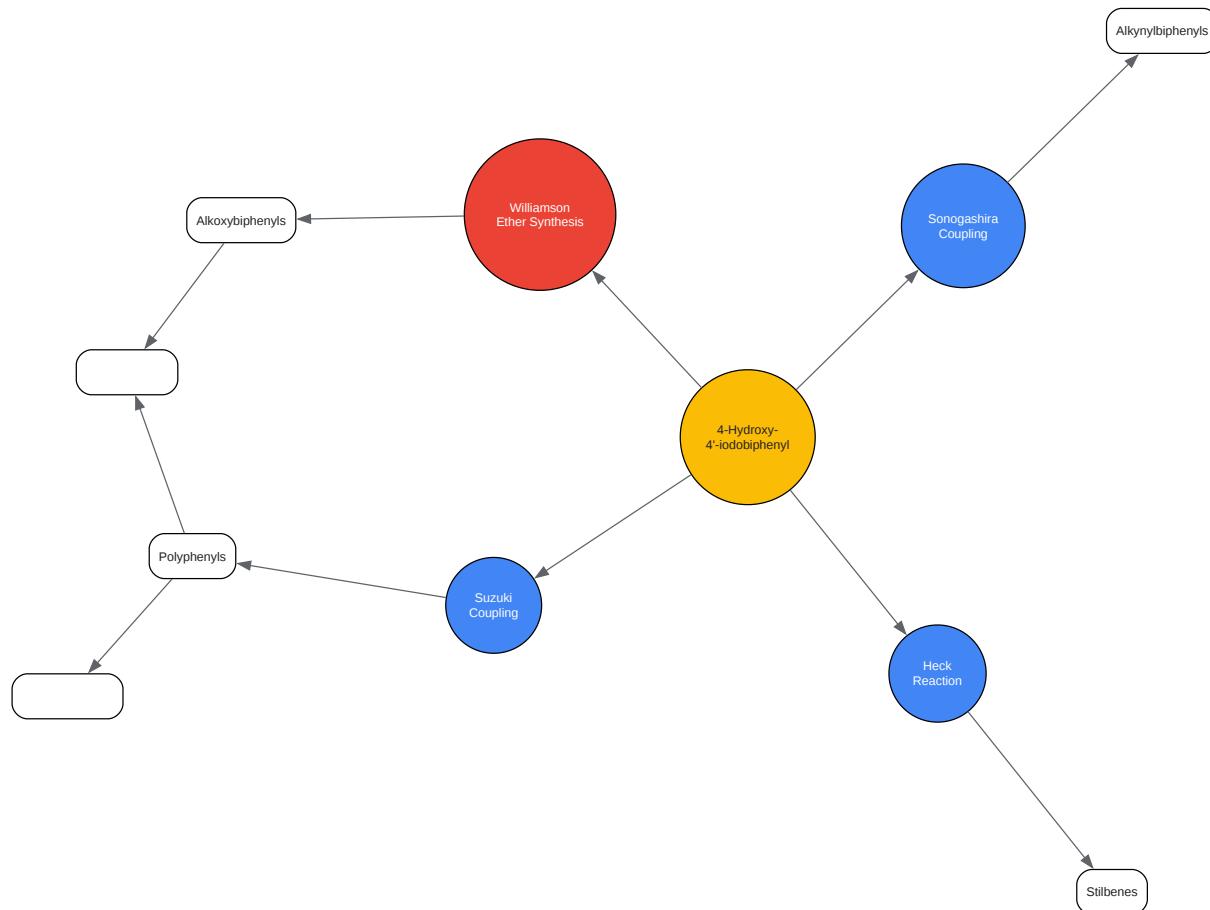
Visualizations

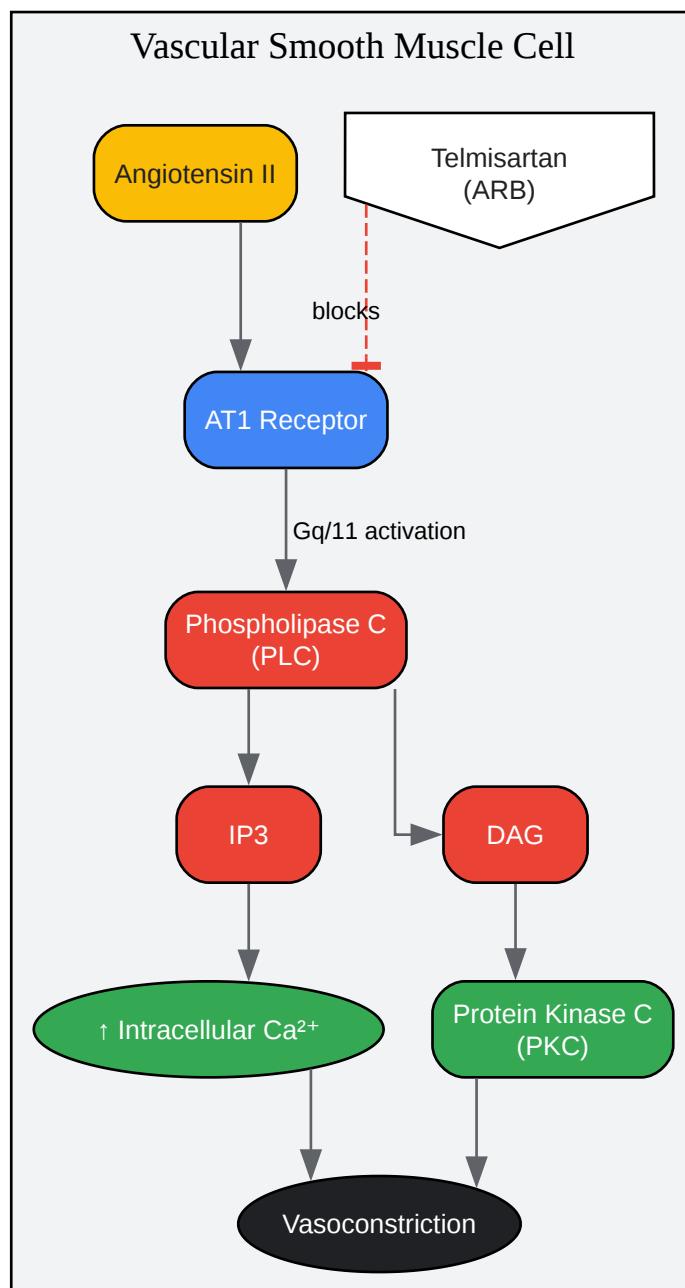
The following diagrams illustrate key concepts related to the synthesis and application of **4-Hydroxy-4'-iodobiphenyl**.



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General workflow for a Suzuki-Miyaura coupling reaction.

[Click to download full resolution via product page](#)**Synthetic utility of 4-Hydroxy-4'-iodobiphenyl.**



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Simplified Angiotensin II signaling pathway and the action of Telmisartan.

Conclusion

4-Hydroxy-4'-iodobiphenyl is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions and etherifications, makes it an indispensable tool for the construction

of complex organic molecules. Its utility is demonstrated in the synthesis of advanced materials such as liquid crystals and in the development of pharmaceuticals like Telmisartan. The experimental protocols and synthetic pathways outlined in this guide highlight the broad applicability of this compound and provide a solid foundation for its use in further research and development.

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